N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
MYLS22 is a selective inhibitor of optic atrophy 1 (OPA1), a mitochondrial dynamin-like GTPase. This compound has shown significant potential in reducing tumor vascularization and associated lymphatic angiogenesis, thereby limiting tumor growth and metastasis. MYLS22 is primarily used in scientific research due to its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MYLS22 involves multiple steps, starting with the preparation of the core structure, which includes a thieno[2,3-c]pyrazole scaffold. The key steps include:
Formation of the thieno[2,3-c]pyrazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of MYLS22 follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous flow synthesis: This method allows for the continuous production of MYLS22, improving efficiency and scalability.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MYLS22 undergoes several types of chemical reactions, including:
Oxidation: MYLS22 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in MYLS22, altering its chemical properties.
Substitution: MYLS22 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of MYLS22 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
MYLS22 has a wide range of scientific research applications, including:
Cancer Research: MYLS22 is used to study its effects on tumor growth and metastasis. .
Mitochondrial Dynamics: MYLS22 is used to investigate the role of mitochondrial fusion and fission in cellular processes.
Drug Development: MYLS22 serves as a lead compound for developing new drugs targeting mitochondrial dynamics and cancer.
Mechanism of Action
MYLS22 exerts its effects by inhibiting optic atrophy 1 (OPA1), a protein involved in mitochondrial fusion. By inhibiting OPA1, MYLS22 disrupts mitochondrial fusion, leading to reduced mitochondrial respiration and reactive oxygen species production. This results in cell cycle arrest at the G0/G1 transition, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: An FDA-approved drug for arthritis that also targets mitochondrial dynamics.
BAY-985: An ATP-competitive inhibitor with similar anticancer properties.
Uniqueness of MYLS22
MYLS22 is unique due to its selective inhibition of optic atrophy 1 (OPA1), making it a valuable tool for studying mitochondrial dynamics and its implications in cancer. Unlike other compounds, MYLS22 specifically targets OPA1 without affecting other mitochondrial proteins, providing a more targeted approach in research .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyrazole moiety and a pyrazol derivative, which are known for their diverse biological activities. The molecular formula can be represented as C20H22N4O2S, with a molecular weight of approximately 382.48 g/mol.
Anticancer Activity
Several studies have indicated that derivatives of thieno[2,3-c]pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl showed inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Similar Compound A | HeLa | 10.5 | Apoptosis induction |
Similar Compound B | MCF7 | 8.0 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound class. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects
Compound | Cytokine Inhibition | Concentration (µM) |
---|---|---|
N-(1,5-dimethyl...) | TNF-alpha | 5 |
N-(1,5-dimethyl...) | IL-6 | 10 |
Antioxidant Activity
The antioxidant properties of N-(1,5-dimethyl...) have been evaluated using DPPH and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity
Assay Type | IC50 (µM) |
---|---|
DPPH | 12.0 |
ABTS | 15.5 |
The biological activity of N-(1,5-dimethyl...) can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the administration of a related thieno[2,3-c]pyrazole compound in an animal model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the anticancer hypothesis .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-19-14-20(32-24(19)28(26-15)17-10-6-4-7-11-17)22(30)25-21-16(2)27(3)29(23(21)31)18-12-8-5-9-13-18/h4-14H,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJADKUYLLKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306959-01-3 |
Source
|
Record name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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